3-Cyclobutyl-3,9-diazaspiro[5.5]undecane is a synthetic organic compound characterized by its unique spirocyclic structure that includes nitrogen atoms. This compound has the molecular formula and a molecular weight of approximately 208.34 g/mol. It falls under the classification of diazaspiro compounds, which are known for their bicyclic structures formed by the connection of two rings at a single point (the spiro junction). The presence of the cyclobutyl group in its structure contributes to its distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and drug design .
The synthesis of 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane typically involves several key steps:
The synthesis may also involve multiple purification steps, including recrystallization and column chromatography, to ensure high purity of the final compound. Industrial production methods have not been extensively documented but generally follow similar principles as laboratory-scale synthesis with optimizations for larger-scale reactions .
3-Cyclobutyl-3,9-diazaspiro[5.5]undecane features a spirocyclic structure that is rigid and stable due to its bicyclic nature. The specific arrangement of nitrogen atoms within the rings contributes to its chemical reactivity and potential biological activity.
3-Cyclobutyl-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets in biological systems. Notably, it has been identified as a GABA_A receptor antagonist, which means it binds to this receptor and inhibits its activity. This inhibition can modulate neurotransmission in the central nervous system, potentially leading to therapeutic effects in conditions such as anxiety and epilepsy .
While specific density and boiling point data for 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane are not readily available, similar compounds suggest that it likely possesses moderate volatility and solubility characteristics typical of organic nitrogen-containing compounds.
The compound exhibits stability under standard laboratory conditions but may be reactive under certain chemical processes such as oxidation or reduction.
Relevant data include:
3-Cyclobutyl-3,9-diazaspiro[5.5]undecane has potential applications in scientific research, particularly in medicinal chemistry where it may serve as a scaffold for developing new drugs targeting neurological disorders due to its interaction with neurotransmitter receptors like GABA_A. Its unique structural features make it a candidate for further investigation into its pharmacological properties and therapeutic applications in treating anxiety disorders and epilepsy .
The 3,9-diazaspiro[5.5]undecane scaffold is synthesized through a convergent strategy involving cyclohexanone and protected diaminoalkyl reagents. Patent CN101255159A details a robust three-step sequence: (1) Knoevenagel condensation between cyclohexanone and ethyl cyanoacetate yields a 2-cyano-cyclohex-1-en-1-yl acetate intermediate; (2) Michael addition with a protected diamine (e.g., N-Boc-ethylenediamine) forms the spirocyclic nitrile; (3) nitrile reduction using LiAlH₄ followed by acid-mediated decarboxylation delivers the 3,9-diazaspiro[5.5]undecane core (yield: 65-72%) [5]. Alternative routes employ reductive amination strategies between 1,5-dicarbonyl compounds and primary amines under hydrogenation conditions (Pd/C, 50 psi H₂), achieving comparable yields but requiring stringent control over bis-imine formation [3].
Table 1: Synthetic Routes to 3,9-Diazaspiro[5.5]undecane Core
Method | Key Steps | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|---|
Knoevenagel/Reduction | Cyclohexanone + Ethyl cyanoacetate → Reduction | LiAlH₄, THF reflux; HCl decarboxylation | 65-72% | [5] |
Reductive Amination | 5-Oxopentanal + 1,3-Diaminopropane | Pd/C, H₂ (50 psi), MeOH | 58-63% | [3] |
Introduction of the 3-cyclobutyl group proceeds via nucleophilic substitution or reductive amination on the secondary amine of the diazaspiro core. The most efficient route involves reductive amination using cyclobutanone and sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane at 25°C, achieving yields >85% with minimal dialkylation [1] [5]. Alternatively, direct SN₂ reaction with bromocyclobutane requires phase-transfer catalysis (tetrabutylammonium bromide, 50% NaOH) but suffers from lower efficiency (yield: 45-50%) and regioselectivity challenges due to competing N-9 alkylation [1]. Boc-protection prior to alkylation (tert-butyl dicarbonate, THF) ensures exclusive N-3 functionalization, with subsequent deprotection (TFA/DCM) yielding the target compound [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7